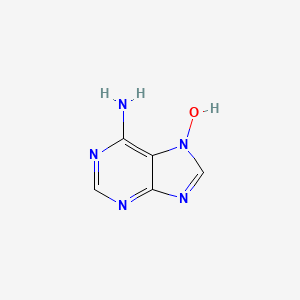
(E)-6-decen-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-Decen-1-al is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond in the trans configuration (E) and an aldehyde functional group at the terminal position. This compound is known for its distinctive odor, often described as citrusy or floral, making it a valuable component in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-6-Decen-1-al can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde. The reaction conditions typically include high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: (E)-6-Decen-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol, (E)-6-decen-1-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in this compound can undergo electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides (HX) add across the double bond to form haloalkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HX in the presence of a polar solvent like acetic acid.
Major Products Formed:
Oxidation: (E)-6-Decenoic acid.
Reduction: (E)-6-Decen-1-ol.
Substitution: (E)-6-Halo-1-decanes.
Scientific Research Applications
(E)-6-Decen-1-al has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s distinctive odor makes it useful in studies related to olfactory receptors and insect behavior.
Medicine: Research has explored its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: this compound is widely used in the fragrance and flavor industries to impart citrusy and floral notes to perfumes, cosmetics, and food products.
Mechanism of Action
The mechanism of action of (E)-6-decen-1-al primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
(E)-2-Decenal: Another aldehyde with a double bond in the trans configuration but located at the second carbon.
(Z)-6-Decen-1-al: The cis isomer of (E)-6-decen-1-al, with the double bond in the cis configuration.
(E)-10-Undecenal: An aldehyde with a longer carbon chain and the double bond at the tenth carbon.
Uniqueness: this compound is unique due to its specific double bond position and trans configuration, which contribute to its distinctive odor profile. This makes it particularly valuable in the fragrance and flavor industries compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3 |
InChI Key |
BHAHVSKDYRPNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)


![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)



![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)





